molecular formula C6H14ClNO2 B1463172 3-(Ethylamino)-2-methylpropanoic acid hydrochloride CAS No. 1240529-23-0

3-(Ethylamino)-2-methylpropanoic acid hydrochloride

Cat. No.: B1463172
CAS No.: 1240529-23-0
M. Wt: 167.63 g/mol
InChI Key: NMXIRWYKRVHGNZ-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with a specific structure that includes an ethylamino group attached to a methylpropanoic acid backbone

Scientific Research Applications

3-(Ethylamino)-2-methylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

Future Directions

The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, biochemistry, and materials science. Future directions may include the development of new synthesis methods, the design of amino acid-based drugs, and the exploration of novel functions for amino acids in biological systems .

Biochemical Analysis

Biochemical Properties

3-(Ethylamino)-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as aminotransferases and dehydrogenases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, influencing metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, this compound can impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . By interacting with key enzymes in these pathways, this compound can modulate the flow of metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of this compound within the cell can determine its impact on cellular processes and overall cellular health .

Preparation Methods

The synthesis of 3-(Ethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(Ethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(Ethylamino)-2-methylpropanoic acid hydrochloride can be compared with similar compounds such as:

  • 2-(Ethylamino)-2-methylpropanoic acid hydrochloride
  • 3-(Methylamino)-2-methylpropanoic acid hydrochloride These compounds share similar structures but differ in the position or type of substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential uses.

Properties

IUPAC Name

3-(ethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7-4-5(2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXIRWYKRVHGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-23-0
Record name Propanoic acid, 3-(ethylamino)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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